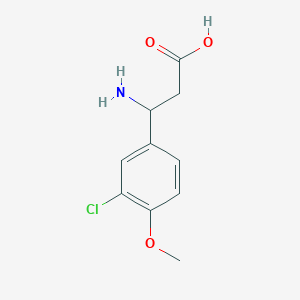

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is a compound that can be considered a derivative of phenylpropanoic acid with a methoxy group at the para position and a chlorine atom at the meta position on the phenyl ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds. For instance, the synthesis of 3-amino-3-(4-chlorophenyl)propanoic acid is described, which is a lower homologue of baclofen and related compounds, indicating that the compound may have relevance in the context of GABA B receptor antagonists .

Synthesis Analysis

The synthesis of related compounds such as 3-amino-3-(4-chlorophenyl)propanoic acid has been achieved, and these compounds serve as specific antagonists of GABA at the GABAB receptor . Although the exact synthesis of 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is not detailed, the methodologies used for similar compounds could potentially be adapted. The synthesis involves the introduction of chloro and methoxy substituents into the phenylpropanoic acid framework, which could be achieved through various organic synthesis techniques such as electrophilic aromatic substitution.

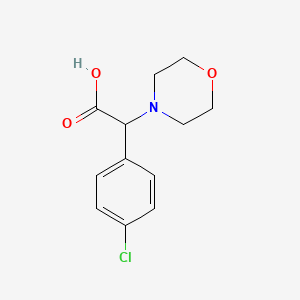

Molecular Structure Analysis

The molecular structure of 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid would consist of an amino group attached to the alpha carbon of propanoic acid, with a phenyl ring substituted with chlorine and methoxy groups. The presence of these substituents would influence the compound's electronic properties and could affect its binding affinity to biological receptors such as the GABAB receptor, as suggested by the weak antagonistic activity of similar chlorinated acids .

Chemical Reactions Analysis

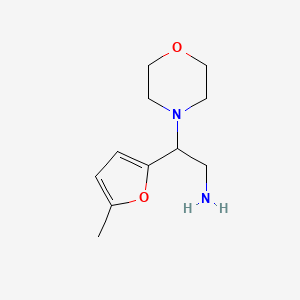

While the specific chemical reactions of 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid are not discussed in the provided papers, the reactions of related compounds can offer some insights. For example, the behavior of β-methoxypropiophenone towards nitrosation is influenced by the reaction solvent, and α-oximinopropiophenone derivatives can be formed through reactions with diethylamine and morpholine . These reactions highlight the reactivity of the methoxy and amino functional groups in the presence of other reagents and solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid can be inferred from the properties of similar compounds. The presence of the amino group would make the compound basic, and the carboxylic acid group would confer acidity, allowing it to exist in zwitterionic form at certain pH levels. The chloro and methoxy substituents would affect the compound's hydrophobicity and could influence its solubility in organic solvents versus water. The specific antagonistic activity of related chlorinated acids at the GABAB receptor suggests that this compound may also interact with biological systems in a similar manner .

Wissenschaftliche Forschungsanwendungen

Modification and Functionalization of Polymers

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid and related compounds have been used in the functional modification of polymers. For instance, hydrogels prepared from poly vinyl alcohol and acrylic acid were modified through condensation reactions with various amines to form amine-treated polymers. These modifications have led to an increase in the swelling degree of the polymers and enhanced their thermal stability. Such amine-modified polymers exhibit promising antibacterial and antifungal activities, suggesting potential applications in the medical field (Aly & El-Mohdy, 2015).

Renewable Building Blocks for Material Science

Compounds structurally related to 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid, like phloretic acid, have been explored as renewable building blocks in material science. Phloretic acid, derived from naturally occurring phenolic compounds, has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This approach has led to the development of materials with suitable thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMCTXSKEUTZNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424440 |

Source

|

| Record name | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

CAS RN |

773125-23-8 |

Source

|

| Record name | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)

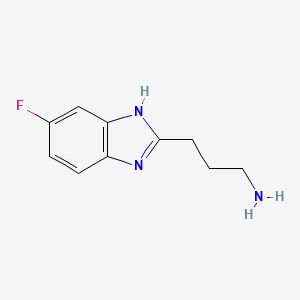

![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)